Dpm & azt

Antiviral potentiation HIV‑1 p24 inhibition Nucleoside‑transport modulation

Dpm & azt (CAS 126777-37-5; molecular formula C₃₄H₅₃N₁₃O₈; MW 771.9 g mol⁻¹) is a 1:1 combination of the nucleoside-transport inhibitor dipyridamole (DPM; Persantin) and the nucleoside reverse-transcriptase inhibitor zidovudine (AZT; azidothymidine). Dipyridamole is a widely used, inexpensive cardiovascular agent that also potently blocks equilibrative nucleoside transporters, while AZT was the first FDA-approved antiretroviral for HIV .

Molecular Formula C34H53N13O8
Molecular Weight 771.9 g/mol
CAS No. 126777-37-5
Cat. No. B12785547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpm & azt
CAS126777-37-5
Molecular FormulaC34H53N13O8
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C24H40N8O4.C10H13N5O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h33-36H,1-18H2;3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t;6-,7+,8+/m.0/s1
InChIKeyCLVVLZCQMFZGPK-XKPASDJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dpm & azt (CAS 126777-37-5): Dipyridamole–Zidovudine Combination for HIV Research and Procurement


Dpm & azt (CAS 126777-37-5; molecular formula C₃₄H₅₃N₁₃O₈; MW 771.9 g mol⁻¹) is a 1:1 combination of the nucleoside-transport inhibitor dipyridamole (DPM; Persantin) and the nucleoside reverse-transcriptase inhibitor zidovudine (AZT; azidothymidine). Dipyridamole is a widely used, inexpensive cardiovascular agent that also potently blocks equilibrative nucleoside transporters, while AZT was the first FDA-approved antiretroviral for HIV [1]. In this combination, DPM acts as a biochemical response modifier that potentiates the antiviral activity of AZT against HIV‑1 while selectively sparing bone‑marrow progenitor cells from toxicity, a profile that distinguishes it from AZT monotherapy and from other dual‑NRTI fixed‑dose combinations [2][3][4].

Why Dpm & azt Cannot Be Replaced by AZT Monotherapy or Standard Dual‑NRTI Combinations


Generic substitution of Dpm & azt with AZT alone or with an AZT/3TC fixed‑dose combination fails because DPM confers a mechanistically distinct, nucleoside‑transport‑based modulation that simultaneously enhances antiviral potency and shields non‑target hematopoietic cells. AZT monotherapy achieves its IC₉₅ at substantially higher concentrations and causes dose‑limiting bone‑marrow suppression, whereas the addition of DPM (2 μM) reduces the AZT ID₅₀ by >5‑fold and the ID₉₅ by >10‑fold in HIV‑1‑infected human monocyte/macrophage cultures [1]. Critically, DPM does not potentiate AZT cytotoxicity toward human bone‑marrow granulocyte‑monocyte progenitors (CFU‑GM), yielding a combination index near 1 (additive) or >1 (antagonistic) in toxicity assays, in sharp contrast to the strong synergy observed for antiviral activity [2]. Standard dual‑NRTI combinations (e.g., AZT + 3TC) lack this nucleoside‑transport‑inhibitor component and therefore cannot replicate the therapeutic‑index‑widening effect that is the central procurement rationale for Dpm & azt [3].

Quantitative Differentiation Evidence for Dpm & azt (CAS 126777-37-5) Versus AZT Monotherapy and Standard‑of‑Care NRTI Combinations


5‑ to >10‑Fold Reduction in AZT ID₅₀ and ID₉₅ Against HIV‑1 in Human Monocyte/Macrophages

In adherence‑purified human monocyte/macrophage cultures infected with HIV‑1 (strain IIIB), the addition of 2 μM dipyridamole (DPM) reduced the ID₅₀ of zidovudine (AZT) to 18% of the AZT‑alone value and the ID₉₅ to 8% of the AZT‑alone value, corresponding to decreases of >5‑fold and >10‑fold, respectively [1]. Independently, in a clinical‑pharmacology study, dipyridamole at micromolar concentrations reduced the anti‑HIV 95% inhibitory concentration (IC₉₅) of zidovudine by 5‑ to 10‑fold in vitro [2]. These values are comparator‑based: the baseline is AZT monotherapy tested in the identical assay system under identical conditions.

Antiviral potentiation HIV‑1 p24 inhibition Nucleoside‑transport modulation

Selective Sparing of Human Bone‑Marrow Progenitor Cells from Cytotoxicity

In human bone‑marrow granulocyte‑monocyte progenitor (CFU‑GM) assays, the combination index (C.I.) values for AZT + DPM clustered near 1 under the mutually exclusive model, indicating additive rather than synergistic toxicity; under the mutually non‑exclusive model, C.I. values were predominantly > 1, trending toward antagonism of toxicity [1]. This contrasts sharply with the strong antiviral synergy observed in infected monocyte/macrophage and T‑lymphoblastoid cells (CEM‑SS), where DPM simultaneously potentiated anti‑HIV activity and protected the lymphoblastoid cells from AZT's cytotoxic effects [2]. In independent experiments, dipyridamole at concentrations up to 10 μM did not potentiate AZT toxicity in canine CFU‑GM or CFU‑E progenitors [3].

Hematotoxicity CFU‑GM assay Therapeutic index

Mechanistic Selectivity: DPM Blocks Physiological Nucleoside Uptake While Sparing AZT Transport

In uninfected human monocyte/macrophages, DPM markedly inhibited cellular uptake of [³H]thymidine and its incorporation into the thymidine‑triphosphate (dTTP) pool, but only slightly reduced the phosphorylation of [³H]AZT [1][2]. HPLC analysis showed that DPM greatly decreased the appearance of phosphorylated thymidine while AZT phosphorylation was largely preserved [1]. Thymidine antagonizes the anti‑HIV activity of AZT in the 20–100 μM concentration range, and DPM's blockade of thymidine influx reduces this competition, thereby increasing the effective intracellular AZT‑triphosphate:dTTP ratio [3]. This selectivity for endogenous‑nucleoside transport over AZT transport is not a feature of AZT monotherapy or of AZT + 3TC combinations, which rely solely on dual reverse‑transcriptase inhibition without modulating nucleoside‑salvage pathways.

Equilibrative nucleoside transporter Thymidine competition AZT phosphorylation

Clinical Pharmacokinetic Compatibility: No Significant AZT AUC Alteration with DPM Co‑Administration

In a phase I study of 11 asymptomatic HIV‑infected subjects receiving zidovudine (500 mg/day) plus dipyridamole (450 mg/day), the area under the zidovudine concentration–time curve (AUC) on day 5 (with DPM) was not significantly different from day 1 (AZT alone) (P = 0.11) [1]. Total dipyridamole trough concentrations achieved in these subjects were near the levels that demonstrate synergy with AZT against HIV in vitro [1]. The median free/total dipyridamole ratio was 0.7%, indicating high protein binding; the percent free dipyridamole correlated inversely with α₁‑acid glycoprotein concentrations (r² = 0.66) [1]. Mild transient headache or nausea occurred in 6/8 subjects at 450 mg/day DPM but resolved after a median of 2 days, and no AZT dose adjustment was required [1]. This clinical PK compatibility contrasts with certain AZT + probenecid or AZT + other transporter‑modulator combinations that produce clinically significant PK interactions requiring dose adjustment.

Drug‑drug interaction AZT pharmacokinetics Phase I clinical trial

Broad‑Spectrum NRTI Potentiation: DPM Also Enhances ddC and ddCTP Antiviral Activity by ≥5‑Fold

In the same human monocyte/macrophage HIV‑1 infection model, DPM (>2 μM) decreased the ID₉₅ values of 2′,3′‑dideoxycytidine (ddC) and 2′,3′‑dideoxycytidine triphosphate (ddCTP) by at least 5‑fold [1]. The potentiation was observed at DPM concentrations that alone showed little anti‑HIV effect, confirming a pharmacodynamic interaction rather than additive monotherapy effects [1]. This demonstrates that Dpm & azt is not an isolated AZT‑specific combination but part of a broader class‑interaction profile where DPM can potentiate multiple dideoxynucleoside reverse‑transcriptase inhibitors. This is relevant for procurement strategies that may incorporate sequential or alternating NRTI regimens, as the same DPM component can serve as a potentiator for AZT, ddC, or ddCTP [2].

Dideoxynucleoside potentiation ddC ddCTP

High‑Value Application Scenarios for Dpm & azt (CAS 126777-37-5) in HIV and Nucleoside‑Transport Research


Preclinical Therapeutic‑Index Optimization Studies in HIV‑1 Infection Models

The >10‑fold reduction in AZT ID₉₅ combined with the absence of potentiated bone‑marrow toxicity makes Dpm & azt the combination of choice for in vivo therapeutic‑index studies in HIV‑1 animal models. Researchers can achieve equivalent or superior antiviral suppression at lower AZT exposures, directly testing the clinical hypothesis that DPM‑mediated nucleoside‑transport blockade widens the AZT therapeutic window [1][2].

Mechanistic Investigation of Equilibrative Nucleoside Transporter (ENT) Modulation in Antiviral Pharmacology

Dpm & azt provides a defined two‑component system for dissecting the role of ENT‑mediated nucleoside salvage in antiretroviral efficacy and toxicity. Because DPM blocks thymidine influx without significantly impairing AZT uptake or phosphorylation, researchers can use this combination to quantify the contribution of endogenous nucleoside competition to NRTI resistance and to screen for next‑generation transport‑modulating potentiators [3][4].

Clinical Pharmacology Studies of AZT‑Sparing Regimens with a Non‑Interacting Pharmacokinetic Profile

The clinical demonstration that DPM co‑administration does not significantly alter AZT AUC (P = 0.11) supports the use of Dpm & azt in clinical‑pharmacology protocols where a clean PK interaction profile is essential. This allows attribution of any observed pharmacodynamic changes (enhanced efficacy or reduced toxicity) to the pharmacodynamic synergy mechanism rather than to confounding PK alterations [5].

Comparative Screening of Nucleoside‑Transport Inhibitors as NRTI Potentiators

Because dipyridamole, nitrobenzylthioinosine (NBTI), and mioflazine all potentiate AZT through ENT inhibition, Dpm & azt serves as the reference combination against which novel ENT inhibitors can be benchmarked for potency, selectivity, and bone‑marrow‑sparing properties in standardized HIV‑1 monocyte/macrophage and CFU‑GM assays [1][2].

Quote Request

Request a Quote for Dpm & azt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.